8-Chloroisoquinoline-1-carbaldehyde
Description
Properties
Molecular Formula |
C10H6ClNO |
|---|---|
Molecular Weight |
191.61 g/mol |
IUPAC Name |
8-chloroisoquinoline-1-carbaldehyde |
InChI |
InChI=1S/C10H6ClNO/c11-8-3-1-2-7-4-5-12-9(6-13)10(7)8/h1-6H |
InChI Key |
UIFSRQUPCHOOMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=NC=C2)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 8 Chloroisoquinoline 1 Carbaldehyde and Its Precursors
Strategies for the Construction of the Substituted Isoquinoline (B145761) Core
The initial and crucial phase in the synthesis of 8-chloroisoquinoline-1-carbaldehyde (B6255502) is the formation of the 8-chloroisoquinoline (B135129) scaffold. This is accomplished through two main strategies: the adaptation of classical isoquinoline synthesis protocols to incorporate a chloro-substituent and the direct, regioselective chlorination of pre-formed isoquinoline derivatives.
Exploration of Established Isoquinoline Synthesis Protocols (e.g., Pomeranz-Fritsch, Bischler-Napieralski) Adapted for Chloro-Substitution
Established methods for isoquinoline synthesis, such as the Pomeranz-Fritsch and Bischler-Napieralski reactions, provide a versatile foundation for creating the core structure. These methods can be adapted to produce chloro-substituted isoquinolines by utilizing appropriately substituted starting materials.
The Bischler-Napieralski reaction is another cornerstone of isoquinoline synthesis, involving the cyclization of β-arylethylamides in the presence of a condensing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comwikipedia.org To obtain an 8-chloro-substituted isoquinoline, the starting material would be a β-(2-chlorophenyl)ethylamide. This reaction is particularly effective when electron-donating groups are present on the benzene (B151609) ring. nrochemistry.com The initial product is a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the corresponding isoquinoline. nrochemistry.comwikipedia.org The reaction mechanism can proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, with the prevailing pathway often dependent on the specific reaction conditions. nrochemistry.comwikipedia.org
| Reaction Name | Description | Starting Material for 8-Chloro-Substitution |
| Pomeranz-Fritsch Reaction | Acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgthermofisher.com | 2-Chlorobenzaldehyde derivative |
| Bischler-Napieralski Reaction | Cyclization of a β-arylethylamide using a condensing agent. nrochemistry.comwikipedia.org | β-(2-Chlorophenyl)ethylamide |
Regioselective Chlorination Approaches on Isoquinoline Derivatives
An alternative to building the chloro-substituted isoquinoline from the ground up is the direct chlorination of an existing isoquinoline ring. Achieving regioselectivity at the C8 position is a key challenge.
One approach involves the chlorination of isoquinoline N-oxides. A novel method has been developed for the regioselective C2-chlorination of heterocyclic N-oxides using triphenylphosphine (B44618) (PPh₃) and trichloroacetonitrile (B146778) (Cl₃CCN) as the chlorinating reagents. researchgate.net Another method utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POX₃) and dimethylformamide (DMF), for the regioselective halogenation of fused heterocyclic N-oxides. researchgate.net While these methods primarily target other positions, they highlight the potential of N-oxide activation for directed halogenation. Further research into directing groups or specific reaction conditions would be necessary to achieve selective C8 chlorination.
Introduction of the Carbaldehyde Moiety at C1 Position
Once the 8-chloroisoquinoline core is in hand, the next critical step is the introduction of a carbaldehyde group at the C1 position. This is typically achieved through formylation reactions.
Formylation Reactions (e.g., Vilsmeier-Haack Type) on Substituted Isoquinolines
The Vilsmeier-Haack reaction is a widely used and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. numberanalytics.comwikipedia.org The reaction employs a Vilsmeier reagent, a chloroiminium ion, which is typically generated in situ from a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgtcichemicals.com This electrophilic reagent then attacks the electron-rich position of the heterocyclic ring.
In the context of synthesizing this compound, the Vilsmeier-Haack reaction would be performed on 8-chloroisoquinoline. The reaction of the Vilsmeier reagent with 8-chloroisoquinoline leads to an iminium ion intermediate, which is subsequently hydrolyzed during aqueous workup to yield the desired 1-carbaldehyde. wikipedia.org The reaction is generally efficient for electron-rich substrates. tcichemicals.com
Alternative C1-Formylation Strategies for 8-Chloroisoquinoline
While the Vilsmeier-Haack reaction is a primary method, other strategies for C1-formylation can be considered. These might include metal-catalyzed carbonylation reactions or the oxidation of a C1-methyl group. However, the Vilsmeier-Haack approach remains a highly effective and common strategy for this transformation.
Multi-Step Synthetic Sequences and Optimized Reaction Conditions
The synthesis of this compound is inherently a multi-step process. An optimized synthetic sequence would likely involve the initial synthesis of 8-chloroisoquinoline, either through a modified classical route like the Bischler-Napieralski reaction or a directed chlorination protocol. This would be followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality at the C1 position.
Optimization of reaction conditions is crucial at each step to maximize yields and minimize the formation of byproducts. For instance, in the Bischler-Napieralski reaction, the choice of condensing agent and reaction temperature can significantly impact the outcome. wikipedia.org Similarly, in the Vilsmeier-Haack reaction, the molar ratios of the reagents and the reaction temperature are key parameters to control for optimal formylation.
Development of Efficient and High-Yielding Routes
The most prominent and widely employed method for the introduction of a formyl group onto an electron-rich heterocyclic ring, such as isoquinoline, is the Vilsmeier-Haack reaction . researchgate.netchemistrysteps.comnumberanalytics.comorganic-chemistry.orgwikipedia.orgjk-sci.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). researchgate.netchemistrysteps.comnumberanalytics.comorganic-chemistry.orgwikipedia.orgjk-sci.com
The synthesis of this compound would, therefore, logically proceed via the Vilsmeier-Haack formylation of 8-chloroisoquinoline. While a specific detailed protocol for this exact transformation is not extensively documented in publicly available literature, the general procedure can be inferred from similar reactions on related quinoline (B57606) and isoquinoline systems.
The synthesis can be envisioned as a two-step process:
Synthesis of the precursor, 8-chloroisoquinoline: This can be achieved through various established methods for isoquinoline synthesis, followed by chlorination or starting from a chlorinated precursor.
Formylation of 8-chloroisoquinoline: The Vilsmeier-Haack reaction is then carried out on the 8-chloroisoquinoline to introduce the carbaldehyde group at the C-1 position. The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring directs the electrophilic substitution to this position.
The reaction conditions for the Vilsmeier-Haack formylation are crucial for achieving high yields and minimizing side products. Key parameters include the molar ratio of the reactants, reaction temperature, and reaction time.
| Parameter | Typical Range | Rationale |
| Molar Ratio (8-chloroisoquinoline:DMF:POCl₃) | 1 : (1.5-3) : (1.5-3) | An excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material. |
| Reaction Temperature | 0°C to 100°C | The initial formation of the Vilsmeier reagent is typically carried out at a lower temperature (0-10°C), followed by heating to facilitate the formylation reaction. The optimal temperature depends on the reactivity of the substrate. |
| Reaction Time | 2 - 24 hours | The reaction is monitored by techniques like Thin Layer Chromatography (TLC) to determine its completion. |
| Solvent | Dichloromethane (DCM), 1,2-dichloroethane (B1671644) (DCE), or excess DMF | An inert solvent is typically used to facilitate the reaction. |
This table presents a generalized set of conditions based on typical Vilsmeier-Haack reactions and may require optimization for the specific synthesis of this compound.
Investigation of Green Chemistry Protocols in this compound Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. While specific green chemistry protocols for the synthesis of this compound are not widely reported, general strategies for making the Vilsmeier-Haack reaction more sustainable can be applied.
One approach involves the use of alternative, less hazardous reagents for the generation of the Vilsmeier reagent. For instance, the use of phosgene (B1210022) or thionyl chloride can be replaced with other activating agents. scirp.org Research has also explored the use of microwave irradiation to accelerate the reaction, often leading to shorter reaction times, higher yields, and reduced energy consumption. organic-chemistry.org
Another avenue for greening the synthesis is the use of more environmentally benign solvents or even solvent-free conditions where feasible. The development of catalytic versions of the Vilsmeier-Haack reaction is also an active area of research, which would reduce the amount of stoichiometric reagents required.
| Green Chemistry Approach | Potential Benefit |
| Microwave-assisted synthesis | Reduced reaction times, increased yields, lower energy consumption. organic-chemistry.org |
| Use of alternative activating agents | Avoidance of highly toxic reagents like phosgene. scirp.org |
| Solvent-free or alternative solvent use | Reduction of volatile organic compound (VOC) emissions. |
| Catalytic Vilsmeier-Haack reaction | Reduced waste generation and improved atom economy. |
This table outlines potential green chemistry strategies that could be investigated for the synthesis of this compound.
Purification and Isolation Techniques for this compound
The purification of this compound is a critical step to obtain a product of high purity, which is essential for its subsequent use in research and development. The choice of purification method depends on the nature of the impurities present in the crude reaction mixture.
Following the Vilsmeier-Haack reaction, the typical work-up involves quenching the reaction mixture with ice-water and neutralizing the excess acid. The crude product is then extracted into an organic solvent. Common purification techniques include:
Column Chromatography: This is one of the most effective methods for separating the desired product from unreacted starting materials and by-products. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, with the polarity adjusted to achieve optimal separation.
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification method. The choice of solvent is critical; the compound should be sparingly soluble at room temperature and highly soluble at elevated temperatures.
Distillation: For liquid products, distillation under reduced pressure (vacuum distillation) can be used to purify the compound based on its boiling point.
The purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
| Purification Technique | Principle | Typical Application |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | Separation of complex mixtures, isolation of the main product. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of solid products. |
| Distillation | Separation based on differences in boiling points. | Purification of liquid products. |
This table summarizes common purification techniques applicable to the isolation of this compound.
Reactivity and Derivatization Pathways of 8 Chloroisoquinoline 1 Carbaldehyde
Transformations of the Aldehyde Functionality
The aldehyde group is a key functional handle, susceptible to a variety of transformations including nucleophilic additions, condensations, and redox reactions. masterorganicchemistry.comlibretexts.orgyoutube.com
The electrophilic carbon of the aldehyde readily undergoes attack by various nucleophiles. masterorganicchemistry.comlibretexts.org This fundamental reaction leads to the formation of a tetrahedral intermediate by changing the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.comlibretexts.orgnih.gov
The reaction of 8-chloroisoquinoline-1-carbaldehyde (B6255502) with organometallic reagents, such as Grignard or organolithium compounds, provides a direct route to secondary alcohols. This transformation is generally irreversible due to the high basicity of the organometallic nucleophile. masterorganicchemistry.com
Amines and their derivatives, including hydrazines, also add to the aldehyde group. rsc.orgrsc.org The initial addition of a primary amine forms a hemiaminal intermediate, which can then dehydrate to form an imine (Schiff base). Similarly, reaction with hydrazine (B178648) yields a hydrazone. rsc.org These reactions are often reversible and can be catalyzed by acid. The reaction of the related 2-chloroquinoline-3-carbaldehyde (B1585622) with hydrazine hydrate (B1144303) produces the corresponding hydrazone, which can be further functionalized. rsc.org
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Product Type | Reference |
|---|---|---|---|
| Organometallic | Phenylmagnesium bromide | Secondary alcohol | masterorganicchemistry.com |
| Amine | Aniline | Imine (Schiff base) | rsc.org |
| Hydrazine | Hydrazine hydrate | Hydrazone | rsc.org |
Condensation reactions involve the joining of two molecules with the elimination of a small molecule, typically water. libretexts.org The aldehyde functionality of this compound is highly susceptible to such transformations.
Schiff Base Formation: As mentioned, the reaction with primary amines leads to the formation of imines, also known as Schiff bases. rsc.org This reaction is a cornerstone of organic synthesis. For instance, the condensation of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) with substituted anilines readily affords the corresponding N-phenylmethanimines. rsc.org
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives), catalyzed by a weak base. This provides a powerful method for forming new carbon-carbon double bonds. While specific examples for this compound are not prevalent in the searched literature, the reactivity of similar halo-substituted quinoline (B57606) and isoquinoline (B145761) aldehydes suggests its applicability. For example, Knoevenagel condensation is a key step in the multi-component synthesis of complex heterocyclic systems starting from related chloroquinoline carbaldehydes. rsc.org
The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Common oxidizing agents such as potassium permanganate (B83412) or chromium trioxide can be used to convert the aldehyde to the corresponding 8-chloroisoquinoline-1-carboxylic acid. Careful control of reaction conditions is often necessary to prevent over-oxidation or side reactions.
Reduction: The reduction of the aldehyde to a primary alcohol, (8-chloro-1-isoquinolinyl)methanol, is typically achieved with high yield using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reduction of related 4,6,8-triarylquinoline-3-carbaldehydes to their corresponding methanol (B129727) derivatives proceeds efficiently. nih.gov
Reactivity of the Chloro-Substituent at C8 Position
The chlorine atom at the C8 position of the isoquinoline ring is a versatile handle for introducing further molecular complexity, primarily through substitution and cross-coupling reactions.
Aryl halides can undergo nucleophilic aromatic substitution (SNA_r), where a nucleophile displaces the halide. wikipedia.orgchemistrysteps.com The reactivity of the aryl halide is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.comlumenlearning.com In the case of this compound, the electron-withdrawing nature of the isoquinoline ring system, particularly the nitrogen atom and the aldehyde group, activates the C8 position towards nucleophilic attack. wikipedia.orgnih.gov This allows for the displacement of the chloride by various nucleophiles such as alkoxides, thiolates, and amines under appropriate conditions, leading to the formation of ethers, thioethers, and amino-substituted isoquinolines, respectively. Heterocyclic systems like pyridines are particularly reactive in S_NAr reactions. wikipedia.orgnih.gov
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. fiveable.mesigmaaldrich.comrsc.org The chloro substituent at the C8 position serves as an excellent electrophilic partner in these transformations.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (boronic acid or ester) with an organic halide. libretexts.orgrsc.orgyonedalabs.com It is widely used to form C(sp²)–C(sp²) bonds. The Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl boronic acids would provide access to a wide range of 8-arylisoquinoline-1-carbaldehydes. Research on the related 8-bromoisoquinoline (B29762) derivatives has shown that Suzuki couplings proceed in good yields to furnish 8-arylisoquinolines. researchgate.net A typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precatalyst, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system like dioxane/water. nih.govyoutube.com
Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orglibretexts.orgyoutube.com Reacting this compound with various alkenes under Heck conditions (a palladium catalyst, a base, and often a phosphine (B1218219) ligand) would lead to the formation of 8-alkenylisoquinoline-1-carbaldehydes. wikipedia.org
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.orglibretexts.orgyoutube.comyoutube.com The Sonogashira coupling of this compound with terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, would yield 8-alkynylisoquinoline-1-carbaldehydes. organic-chemistry.orglibretexts.org This reaction is highly efficient for creating C(sp²)–C(sp) bonds. libretexts.org
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Typical Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄, K₂CO₃ | 8-Arylisoquinoline-1-carbaldehyde | nih.govlibretexts.orgresearchgate.net |
| Heck | Alkene | Pd(OAc)₂, PPh₃, Base | 8-Alkenylisoquinoline-1-carbaldehyde | wikipedia.orgyoutube.com |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Amine base | 8-Alkynylisoquinoline-1-carbaldehyde | organic-chemistry.orglibretexts.org |
Modifications of the Isoquinoline Ring System
Electrophilic Aromatic Substitution on the Isoquinoline Core
The isoquinoline ring system is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack. As a result, electrophilic aromatic substitution (EAS) on isoquinoline preferentially occurs on the benzene ring (the carbocyclic ring). quimicaorganica.org The most favored positions for substitution are C-5 and C-8, as attack at these positions leads to more stable cationic intermediates (Wheland intermediates) where the aromaticity of the pyridine ring can be preserved through resonance. quimicaorganica.orgreddit.com
In the case of this compound, the C-8 position is already occupied by a chlorine atom. The remaining positions on the carbocyclic ring are C-5, C-6, and C-7. Both the aldehyde group at C-1 and the chloro group at C-8 are deactivating groups, meaning they reduce the rate of electrophilic substitution compared to unsubstituted isoquinoline. The aldehyde group is a meta-director, while the chloro group is an ortho-, para-director.
Considering these factors, further electrophilic substitution on the this compound core is predicted to be challenging and would likely occur at the C-5 position. This is the position most activated for electrophilic attack on the isoquinoline ring itself and is meta to the deactivating aldehyde group. While theoretical studies have been conducted on related molecules like 8-hydroxyquinoline (B1678124) to predict the sites of electrophilic attack, specific experimental data for the electrophilic aromatic substitution on this compound is not extensively documented in the reviewed literature. researchgate.netorientjchem.org
Table 1: Directing Effects of Substituents on the Isoquinoline Core
| Substituent | Position | Electronic Effect | Directing Influence |
| Aldehyde (-CHO) | C-1 | Deactivating | Meta-directing |
| Chlorine (-Cl) | C-8 | Deactivating | Ortho-, Para-directing |
Cycloaddition Reactions Involving the Isoquinoline System
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In the context of heteroaromatic systems like isoquinoline, these reactions can be used to build more complex, polycyclic architectures. However, the aromaticity of the isoquinoline ring system poses a significant energy barrier to its participation in cycloaddition reactions, as this would disrupt the stable aromatic π-system.
A review of the scientific literature indicates a lack of specific examples of cycloaddition reactions where the isoquinoline ring system of this compound directly participates as the diene or dienophile component. Research on related quinoline and isoquinoline derivatives often shows that cycloaddition reactions tend to occur on substituents rather than involving the aromatic core directly. For instance, a review on the chemistry of 2-chloroquinoline-3-carbaldehyde describes a cycloaddition reaction of a derivative with hydrazine hydrate to form a fused pyrazole (B372694) ring, which is a reaction of the aldehyde and chloro functionalities, not a cycloaddition involving the quinoline aromatic system itself. rsc.org
Cascade and Multicomponent Reactions Incorporating this compound
Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single operation, thereby minimizing waste and saving resources. nih.govnih.gov The aldehyde functionality of this compound makes it a suitable candidate for incorporation into such reaction sequences.
While specific studies detailing the use of this compound in cascade or multicomponent reactions are limited, the reactivity of the closely related 2-chloroquinoline-3-carbaldehydes provides significant insight into the potential synthetic pathways. In these systems, the aldehyde group readily participates in condensations with various nucleophiles, initiating a cascade of bond-forming events.
For example, multicomponent reactions of substituted 2-chloro-3-formylquinolines with compounds like 5,5-dimethylcyclohexane-1,3-dione (B117516) and 6-aminopyrimidine-2,4(1H,3H)-dione, catalyzed by L-proline, have been shown to produce complex fused heterocyclic systems such as dihydrobenzo[b]pyrimido reddit.comrsc.orgnaphthyridine-diones. rsc.org Similarly, three-component reactions with 4-hydroxycoumarin (B602359) and enaminones lead to the formation of functionalized benzo[b] reddit.comrsc.orgnaphthyridines. semanticscholar.org
These examples from analogous systems strongly suggest that this compound could serve as a valuable building block in similar transformations. The aldehyde would act as the electrophilic component, reacting with amines or active methylene compounds to form intermediates that can undergo subsequent intramolecular cyclization or further intermolecular reactions.
Table 2: Examples of Multicomponent Reactions with Analogous Chloro-formyl-quinolines
| Reactants | Catalyst | Product Type | Reference |
| 2-Chloro-3-formylquinolines, 5,5-dimethylcyclohexane-1,3-dione, 6-aminopyrimidine-2,4(1H,3H)-diones | L-proline | Dihydrobenzo[b]pyrimido reddit.comrsc.orgnaphthyridine-diones | rsc.org |
| 2-Chloro-3-formylquinolines, 4-hydroxy-2H-chromen-2-one, 5,5-dimethyl-3-(phenylamino)-cyclohex-2-en-1-ones | L-proline | Tetrahydrodibenzo[b,g] reddit.comrsc.orgnaphthyridin-1(2H)-ones | rsc.org |
| 2-Chloroquinoline-3-carbaldehyde, 1,3-dicarbonyl compounds, enaminones | L-proline | Functionalized benzo[b] reddit.comrsc.orgnaphthyridines | semanticscholar.org |
Spectroscopic and Advanced Structural Elucidation of 8 Chloroisoquinoline 1 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.
Proton NMR (¹H NMR) for Aldehyde and Aromatic Protons
In the ¹H NMR spectrum of isoquinoline (B145761) derivatives, the aldehyde proton typically appears as a singlet in the downfield region, generally between δ 9.0 and 10.0 ppm. oregonstate.edu This significant deshielding is due to the electron-withdrawing nature of the carbonyl group and the anisotropic effect of the aromatic ring system. For instance, the aldehyde proton in quinoline-2-carbaldehyde is observed at δ 10.23 ppm. rsc.org
The aromatic protons of the isoquinoline ring system exhibit complex splitting patterns in the region of δ 7.0–9.0 ppm. oregonstate.edu The exact chemical shifts and coupling constants are influenced by the position and nature of substituents. The chlorine atom at the C-8 position in 8-chloroisoquinoline-1-carbaldehyde (B6255502) is expected to influence the chemical shifts of the adjacent protons through its inductive and mesomeric effects.
Interactive Data Table: Typical ¹H NMR Chemical Shifts for Aldehyde and Aromatic Protons
| Functional Group | Chemical Shift (δ, ppm) |
| Aldehyde (R-CHO) | 9.0 - 10.0 |
| Aromatic (Ar-H) | 7.0 - 9.0 |
| Quinoline-2-carbaldehyde (aldehyde H) | 10.23 |
Carbon NMR (¹³C NMR) and 2D NMR Techniques (e.g., COSY, HMQC, HMBC)
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde group in isoquinoline derivatives typically resonates in the range of δ 190–200 ppm. For example, the aldehyde carbon in quinoline-2-carbaldehyde appears at a specific chemical shift within this region. rsc.org The carbons of the aromatic rings display signals between δ 120 and 150 ppm, with the carbon bearing the chlorine atom (C-8) showing a characteristic shift due to the halogen's electronegativity. chemicalbook.com
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the proton and carbon signals. researchgate.net
COSY spectra reveal proton-proton coupling relationships, helping to identify adjacent protons within the aromatic spin systems. researchgate.net
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons. researchgate.net
HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between different parts of the molecule, such as the aldehyde group and the isoquinoline ring. researchgate.net
Interactive Data Table: Typical ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 190 - 200 |
| Aromatic C | 120 - 150 |
| C-Cl | ~130 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.
Analysis of Carbonyl Stretching Frequencies
The carbonyl (C=O) stretching vibration is a strong and characteristic absorption in the IR spectrum of aldehydes, typically appearing in the range of 1690–1740 cm⁻¹. orgchemboulder.com For aromatic aldehydes like this compound, this band is often observed at a lower frequency (around 1685-1710 cm⁻¹) due to conjugation with the aromatic ring, which weakens the C=O bond. pg.edu.plyoutube.com The position of this band can be influenced by other substituents on the ring. In Raman spectra, the carbonyl stretch also gives a moderate to strong signal in a similar region. uci.edu
Vibrational Assignment of C-Cl and Aromatic Ring Modes
The carbon-chlorine (C-Cl) stretching vibration typically appears in the region of 550–790 cm⁻¹ in the IR and Raman spectra. uci.edu Its exact position can provide information about the substitution pattern on the aromatic ring. The aromatic ring itself gives rise to several characteristic vibrational modes. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450–1610 cm⁻¹ region. uci.edu Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are typically observed between 650 and 900 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. For this compound, the molecular ion peak (M⁺) would be expected, and its mass would correspond to the sum of the atomic masses of its constituent atoms. A characteristic feature in the mass spectrum of a chlorine-containing compound is the presence of an (M+2)⁺ peak with an intensity of about one-third of the molecular ion peak, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom (M-1) to form a stable acylium ion, and the loss of the entire aldehyde group (M-29, loss of CHO). libretexts.org Further fragmentation of the isoquinoline ring would also be observed.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C10H6ClNO), HRMS provides an exact mass that can distinguish it from other compounds with the same nominal mass. The monoisotopic mass of this compound is 191.0138 Da. uni.lu
Predicted HRMS data for various adducts of this compound showcases the expected m/z values, which are critical for its unambiguous identification in complex mixtures or during reaction monitoring.
Interactive Data Table: Predicted HRMS Data for this compound Adducts
| Adduct | m/z |
| [M+H]+ | 192.02108 |
| [M+Na]+ | 214.00302 |
| [M-H]- | 190.00652 |
| [M+NH4]+ | 209.04762 |
| [M+K]+ | 229.97696 |
| [M+H-H2O]+ | 174.01106 |
| [M+HCOO]- | 236.01200 |
| [M+CH3COO]- | 250.02765 |
| Data sourced from predicted values. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an invaluable tool for assessing the purity of volatile and thermally stable compounds like this compound.
In a typical GC-MS analysis, a sample is vaporized and injected into a long, thin capillary column. An inert gas carries the sample through the column, where different components separate based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component.
For the purity assessment of this compound, the resulting chromatogram would ideally show a single, sharp peak, indicating the presence of a pure compound. The retention time of this peak is characteristic of the compound under the specific GC conditions. The mass spectrum corresponding to this peak would exhibit a molecular ion peak and a fragmentation pattern consistent with the structure of this compound, further confirming its identity and purity. Any additional peaks in the chromatogram would signify the presence of impurities, which can then be identified by their respective mass spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Absorption Properties and Chromophoric Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength and intensity of the absorption are characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light.
The UV-Vis spectrum of an isoquinoline derivative is influenced by the electronic properties and the position of substituents on the quinoline (B57606) ring. In the case of this compound, the chromophoric system includes the isoquinoline ring and the carbaldehyde group. The chlorine atom at the 8-position can also influence the electronic absorption properties. Generally, quinoline-based structures exhibit absorption peaks resulting from π-π* and n-π* transitions. researchgate.net The polarity of the solvent can also affect the absorption spectrum, with bathochromic (red) shifts often observed with increasing solvent polarity. researchgate.net
X-ray Crystallography
Determination of Solid-State Molecular Structure
For this compound, a single-crystal X-ray diffraction analysis would reveal the exact spatial orientation of the chlorine atom, the carbaldehyde group, and the isoquinoline ring system. This would definitively confirm the connectivity of the atoms and the isomeric form of the compound. The process involves growing a suitable single crystal of the compound, which is then irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. nih.gov
Analysis of Conformational Preferences and Intermolecular Interactions
Beyond determining the molecular structure, X-ray crystallography provides invaluable insights into the conformational preferences of the molecule in the solid state. For this compound, this would include the orientation of the carbaldehyde group relative to the isoquinoline ring.
Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions. These non-covalent interactions play a critical role in the formation and stability of the crystal lattice. nih.gov For instance, the nitrogen atom in the isoquinoline ring and the oxygen atom of the carbaldehyde group could act as hydrogen bond acceptors, while C-H groups could act as donors. The chlorine atom could participate in halogen bonding. Understanding these interactions is fundamental to crystal engineering and predicting the material properties of the compound.
Advanced Spectroscopic Techniques (e.g., VCD, EXAFS for Metal Complexes)
The structural elucidation of complex molecules such as this compound and its derivatives is often augmented by advanced spectroscopic techniques that provide deeper insights into their three-dimensional structure and electronic environment. Among these, Vibrational Circular Dichroism (VCD) and Extended X-ray Absorption Fine Structure (EXAFS) are particularly powerful for analyzing chiral derivatives and metal complexes, respectively.
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov This technique is exceptionally sensitive to the stereochemistry of a molecule, making it an invaluable tool for determining the absolute configuration and conformational analysis of chiral derivatives of this compound in solution. rsc.org
The VCD spectrum provides a fingerprint of a molecule's three-dimensional structure. For a chiral derivative of this compound, the VCD signals are typically observed in the mid-infrared region (4000-650 cm⁻¹), corresponding to the vibrational modes of the molecule. The sign and intensity of the VCD bands are directly related to the spatial arrangement of atoms and functional groups.
Research Findings:
While specific VCD studies on this compound are not extensively documented in publicly available literature, research on analogous chiral isoquinoline alkaloids and related heterocyclic compounds provides a strong basis for predicting its chiroptical properties. nih.gov For instance, studies on chiral isoquinoline alkaloids have demonstrated that the C-H and C=O stretching regions of the VCD spectrum are particularly informative for assigning absolute configuration. nih.gov
Theoretical calculations, primarily using Density Functional Theory (DFT), are crucial for interpreting VCD spectra. nih.gov By comparing the experimentally measured VCD spectrum with the computationally predicted spectra for different stereoisomers, the absolute configuration of a chiral derivative can be unambiguously determined.
Illustrative VCD Data for a Chiral Derivative of this compound:
The following table presents hypothetical VCD data for a chiral derivative of this compound, illustrating the type of information obtained from a VCD experiment. The data is based on typical values observed for similar chiral heterocyclic compounds.
| Frequency (cm⁻¹) | Vibrational Assignment | ΔA (x 10⁻⁵) |
| 3050 | Aromatic C-H stretch | +2.5 |
| 2980 | Aliphatic C-H stretch | -1.8 |
| 1685 | C=O stretch (aldehyde) | +5.2 |
| 1620 | C=N stretch (isoquinoline) | -3.1 |
| 1450 | Aromatic ring stretch | +1.5 |
| 1375 | C-H bend | -0.9 |
| 830 | C-Cl stretch | +0.5 |
Extended X-ray Absorption Fine Structure (EXAFS) for Metal Complexes
When this compound or its derivatives act as ligands to form metal complexes, Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy becomes a vital tool for probing the local atomic environment of the metal center. EXAFS is an element-specific technique that can determine the coordination number, bond distances, and the identity of the neighboring atoms to the absorbing metal atom.
The principle of EXAFS involves the absorption of X-rays by a core electron of the metal atom. The ejected photoelectron is scattered by the surrounding atoms, creating an interference pattern in the X-ray absorption spectrum. Analysis of this fine structure provides detailed information about the coordination sphere of the metal ion.
Research Findings:
Illustrative EXAFS Data for a Metal Complex of an this compound Derivative:
The following table provides a hypothetical example of the structural parameters that could be obtained from an EXAFS analysis of a first-row transition metal (e.g., Cu(II)) complex with a derivative of this compound.
| Absorber-Scatterer | Coordination Number (N) | Bond Distance (Å) | Debye-Waller Factor (σ²) (Ų) |
| Cu-N | 2 | 2.01 | 0.0075 |
| Cu-O | 2 | 1.95 | 0.0068 |
| Cu-Cl (from counter-ion) | 1 | 2.25 | 0.0082 |
Computational and Theoretical Investigations of 8 Chloroisoquinoline 1 Carbaldehyde
Quantum Chemical Calculations (Density Functional Theory - DFT)
DFT has become a standard tool for investigating the electronic structure and properties of molecules. arxiv.orgresearchgate.net For a molecule like 8-Chloroisoquinoline-1-carbaldehyde (B6255502), DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), would be employed to predict its characteristics. siftdesk.orgresearchgate.netdergipark.org.tr
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional structure (the one with the minimum energy) is determined. siftdesk.orgarxiv.org For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. The presence of the carbaldehyde group introduces the possibility of different conformers (e.g., cis and trans isomers) based on the orientation of the aldehyde group relative to the isoquinoline (B145761) ring system. dergipark.org.tr A potential energy surface scan would be necessary to identify the most stable conformer. dergipark.org.tr
Vibrational Frequency Calculations and Spectroscopic Correlation
Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. siftdesk.orgnih.govresearchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=O stretching, or ring vibrations. siftdesk.orgnih.gov These theoretical spectra are invaluable for interpreting experimental spectroscopic data.
Electronic Structure Analysis
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding a molecule's chemical reactivity and electronic properties. siftdesk.orgresearchgate.netdergipark.org.trnih.govgithub.io The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. biomedres.usresearchgate.net For this compound, the distribution of these orbitals would show which parts of the molecule are most likely to be involved in chemical reactions.
Global and Local Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Surface - MEP)
Local reactivity is often visualized using the Molecular Electrostatic Potential (MEP) surface. siftdesk.orgresearchgate.netnih.govresearchgate.net The MEP map shows the charge distribution on the molecule's surface, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack). nih.govresearchgate.net
Fukui functions provide a more quantitative measure of local reactivity, identifying the specific atoms most likely to be attacked by electrophiles or nucleophiles. researchgate.netfaccts.de
Charge Distribution and Bonding Analysis
While the frameworks for these computational investigations are well-established, their specific application to this compound remains a subject for future research. The absence of such studies in the current body of scientific literature underscores a clear opportunity for new investigations that would contribute to a more complete understanding of this compound's chemical nature.
Mulliken Population Analysis and Natural Bond Orbital (NBO) Analysis
No studies were found that calculated the Mulliken atomic charges or performed an NBO analysis on this compound to provide data on charge distribution, orbital populations, or hyperconjugative interactions.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis chemical shifts and frequencies)
There is no available research containing theoretically predicted NMR (¹H and ¹³C) chemical shifts, IR vibrational frequencies, or UV-Vis absorption spectra for this compound.
Reaction Mechanism Studies and Transition State Analysis
Computational studies detailing reaction mechanisms, potential energy surfaces, or transition state analyses involving this compound are not present in the available literature. Research has been conducted on the reactivity of other quinoline (B57606) aldehydes, but these findings are not directly applicable to the specified molecule.
Role of 8 Chloroisoquinoline 1 Carbaldehyde As a Versatile Synthon in Complex Heterocyclic Architectures
Design and Synthesis of Novel Heterocyclic Scaffolds Utilizing 8-Chloroisoquinoline-1-carbaldehyde (B6255502)
The aldehyde and chloro-substituted isoquinoline (B145761) core of this compound theoretically makes it a versatile synthon for building more elaborate heterocyclic systems. The aldehyde group is a prime site for condensation and cycloaddition reactions, while the chlorine atom can be replaced through various nucleophilic substitution or cross-coupling reactions.
Construction of Fused and Spiro Isoquinoline Systems (e.g., pyrazoloquinolines, indolo[2,1-a]isoquinolines)
The synthesis of fused heterocyclic systems such as pyrazoloquinolines and indolo[2,1-a]isoquinolines often relies on precursors containing a reactive aldehyde on a quinoline (B57606) or isoquinoline ring. For instance, the general synthesis of pyrazolo[3,4-g]isoquinolines has been achieved from isoquinoline precursors, which are reacted with hydrazine (B178648) or its derivatives to form the pyrazole (B372694) ring. Similarly, the indolo[2,1-a]isoquinoline scaffold, a core structure in various natural products and pharmaceuticals, can be synthesized through cascade reactions involving indole (B1671886) derivatives and isoquinoline precursors. These reactions often proceed via photocatalyzed or metal-free radical cyclizations.
Spiro isoquinoline systems, which feature a common atom in two rings, are another important class of compounds. Their synthesis can be achieved through multicomponent reactions. For example, spiro[isoquinolinone-4,2′-oxiranes] have been synthesized via a one-pot reaction of 2-acetyl-oxirane-2-carboxamides, arylaldehydes, and malononitrile. While these methodologies showcase the utility of the isoquinoline scaffold, specific examples initiating from this compound are not detailed in the available literature.
Integration into Polycyclic Aromatic Nitrogen Heterocycles (PANHs)
Development of Functional Materials and Probes
The inherent aromatic and heterocyclic nature of the isoquinoline ring system provides a foundation for developing materials with interesting optical and electronic properties.
Application in Optoelectronic Materials Research (e.g., Fluorophores)
Isoquinoline derivatives are known to be useful in the construction of fluorescent probes and dyes. The synthesis of pyrazolo-isoquinoline compounds has yielded novel materials with fluorescent properties, emitting light around 475 nm upon excitation. The electronic properties of these molecules can be tuned by the introduction of various substituents. The presence of a chlorine atom, an electron-withdrawing group, on the 8-position of the isoquinoline ring would be expected to modulate the electronic and photophysical properties of any resulting fluorophore. However, research focusing on the specific application of this compound in the development of optoelectronic materials has not been identified.
Synthesis of Ligands for Metal Coordination Chemistry
Heterocyclic nitrogen compounds are classic ligands in coordination chemistry. The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons capable of coordinating to a metal center. Furthermore, the aldehyde group on this compound could be transformed into other coordinating groups (e.g., an imine or an alcohol), creating multidentate ligands. Such ligands are crucial for developing new catalysts, sensors, and materials. Despite this potential, there is a lack of specific studies reporting the synthesis of metal complexes using this compound or its derivatives as ligands.
Precursor in Target-Oriented Synthesis of Complex Molecules
The isoquinoline skeleton is a key feature in a vast array of naturally occurring alkaloids with significant biological activities, including morphine and papaverine. Consequently, substituted isoquinolines are valuable precursors in the total synthesis of complex natural products and their analogues. Classical methods like the Bischler-Napieralski and Pictet-Spengler syntheses are foundational for creating the core isoquinoline structure.
A functionalized starting material like this compound could, in principle, offer a more direct route to certain complex targets, bypassing the need to build the isoquinoline ring from scratch. The aldehyde could be a key reactive site for chain extension, and the chlorine atom could be used for late-stage functionalization. Nevertheless, a review of the literature did not uncover any published target-oriented syntheses that utilize this compound as a starting material or key intermediate.
Future Perspectives and Emerging Trends in 8 Chloroisoquinoline 1 Carbaldehyde Research
Innovations in Green and Sustainable Synthetic Approaches
The chemical industry is undergoing a paradigm shift towards more environmentally friendly processes. In the context of 8-chloroisoquinoline-1-carbaldehyde (B6255502) synthesis, this translates to the development of greener and more sustainable methods that minimize waste, reduce energy consumption, and utilize less hazardous reagents. Researchers are actively exploring catalytic systems that can replace traditional stoichiometric reagents, leading to higher atom economy and cleaner reaction profiles.
One of the key areas of innovation is the use of transition-metal catalysis for the construction of the isoquinoline (B145761) core. nih.gov These methods often proceed under milder conditions and with greater efficiency than classical synthetic routes. The focus is on developing robust catalysts that can be recycled and reused, further enhancing the sustainability of the process. The principles of green chemistry are being applied to every step, from the choice of starting materials to the final purification methods, aiming for a holistic, eco-friendly synthesis of this compound and its derivatives.
Flow Chemistry and Continuous Processing for Scalable Synthesis
To meet the potential industrial demand for this compound, scalable and efficient manufacturing processes are essential. Flow chemistry, or continuous processing, is emerging as a powerful technology to address this need. d-nb.info Unlike traditional batch production, flow chemistry involves the continuous pumping of reagents through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. pharmtech.comalmacgroup.com
This high level of control often leads to improved yields, higher purity, and enhanced safety, particularly when dealing with hazardous intermediates or exothermic reactions. pharmtech.comwiley-vch.de The small reactor volumes in flow systems minimize the risk associated with handling large quantities of reactive materials. thieme-connect.de Furthermore, the scalability of flow processes is often more straightforward than batch processes, as production can be increased by simply running the system for longer periods or by "numbering up" – running multiple reactors in parallel. almacgroup.com The adoption of flow chemistry for the synthesis of this compound could significantly streamline its production, making it more economically viable for large-scale applications. d-nb.info
Table 1: Comparison of Batch vs. Flow Chemistry for Chemical Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
| Process Type | Discontinuous | Continuous |
| Scalability | Complex, often requires re-optimization | Simpler, by time extension or parallelization |
| Heat Transfer | Limited by vessel surface area-to-volume ratio | Excellent, high surface area-to-volume ratio |
| Mass Transfer | Can be inefficient, especially in multiphasic systems | Highly efficient mixing and mass transfer |
| Safety | Higher risk with large volumes of hazardous materials | Enhanced safety due to small reaction volumes |
| Process Control | Less precise control over reaction parameters | Precise control over temperature, pressure, time |
Chemo- and Regioselective Functionalization Strategies
The ability to selectively modify specific positions on the this compound scaffold is crucial for fine-tuning its properties for various applications. Chemo- and regioselective functionalization strategies are therefore a major focus of current research. These strategies aim to introduce new functional groups at desired positions without affecting other reactive sites in the molecule, such as the chloro or aldehyde groups.
Transition-metal-catalyzed cross-coupling reactions are a cornerstone of these strategies. nih.gov For instance, the Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups at specific positions, offering a pathway to a diverse range of derivatives. nih.gov Researchers are also exploring directing group strategies to achieve high regioselectivity in C-H functionalization reactions. rsc.orgresearchgate.net By temporarily installing a directing group, it is possible to guide a catalyst to a specific C-H bond, enabling its selective conversion into a new functional group. These advanced synthetic methods provide the tools needed to systematically explore the structure-activity relationships of this compound derivatives.
Computational Design and De Novo Synthesis of New Derivatives
The convergence of computational chemistry and organic synthesis is accelerating the discovery of new molecules with desired properties. nih.gov Computational design tools are being used to predict the biological activity, physical properties, and synthetic accessibility of novel this compound derivatives. bohrium.com By creating virtual libraries of compounds and screening them in silico, researchers can prioritize the most promising candidates for synthesis, saving significant time and resources.
De novo design algorithms can even generate entirely new molecular structures based on a set of predefined constraints, such as a desired binding affinity for a biological target. nih.govbohrium.com These computational approaches, coupled with advanced synthetic methodologies, are enabling a more rational and efficient exploration of the chemical space around the this compound core. This synergy between in silico design and practical synthesis is expected to lead to the rapid discovery of new derivatives with enhanced performance in various applications.
Exploration of Unconventional Reactivity Profiles (e.g., C-H activation)
Beyond traditional functionalization approaches, researchers are beginning to explore the unconventional reactivity of the this compound scaffold. A particularly exciting area is the direct functionalization of carbon-hydrogen (C-H) bonds. nih.gov C-H activation chemistry offers a more atom-economical and efficient way to introduce complexity into molecules, as it avoids the need for pre-functionalized starting materials. researchgate.net
For the isoquinoline core, transition-metal catalysis is a key enabler of C-H activation, allowing for the selective formation of new carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com The development of new catalytic systems that can selectively activate specific C-H bonds on the this compound ring, in the presence of the existing chloro and aldehyde functionalities, represents a significant synthetic challenge and a frontier of current research. Success in this area will open up new avenues for creating novel and complex derivatives that were previously inaccessible.
Q & A
Q. What are the key considerations for optimizing the synthesis of 8-Chloroisoquinoline-1-carbaldehyde?
Methodological Answer: Synthesis optimization requires careful control of reaction conditions. For heterocyclic compounds like this compound, critical factors include:
- Temperature : Elevated temperatures (80–120°C) may enhance reaction rates but risk side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while chlorinated solvents (e.g., DCM) may stabilize reactive intermediates .
- Catalyst use : Lewis acids (e.g., AlCl₃) or base catalysts (e.g., K₂CO₃) can facilitate nucleophilic substitutions or cyclization steps . Yield and purity should be monitored via TLC or HPLC, with iterative adjustments to parameters.
Q. How should researchers characterize the purity and structural identity of this compound?
Methodological Answer: A multi-technique approach is recommended:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aldehyde proton at ~10 ppm, chlorine’s deshielding effect on adjacent carbons).
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₁₀H₆ClNO).
- HPLC : Reverse-phase chromatography with UV detection (λ ~250–300 nm for aromatic systems) to assess purity (>95% preferred for biological assays) .
- Elemental analysis : Confirm Cl and N content within ±0.3% theoretical values.
Q. What are the common pitfalls in handling this compound, and how can they be mitigated?
Methodological Answer: Key challenges include:
- Aldehyde oxidation : Store under inert atmosphere (N₂/Ar) at −20°C to prevent degradation to carboxylic acid derivatives.
- Moisture sensitivity : Use anhydrous solvents and molecular sieves during reactions.
- Byproduct formation : Monitor reaction progress via inline spectroscopy (e.g., FTIR for aldehyde C=O stretch at ~1700 cm⁻¹) to minimize impurities .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) provides definitive structural evidence. Key steps:
- Crystal growth : Use slow evaporation in a solvent mixture (e.g., DCM/hexane) to obtain diffraction-quality crystals.
- Data collection : Employ synchrotron radiation or low-temperature (100 K) setups to enhance resolution.
- Refinement : Use SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and residual electron density analysis to confirm Cl and aldehyde positions . Compare bond lengths/angles with density functional theory (DFT)-optimized structures to validate experimental data.
Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?
Methodological Answer: SAR requires systematic variation of substituents and correlation with biological activity:
- Derivatization : Modify the aldehyde group (e.g., Schiff base formation) or introduce substituents at positions 3, 5, or 7 to probe electronic effects.
- Biological assays : Pair synthetic derivatives with enzyme inhibition (e.g., kinase assays) or receptor-binding studies.
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide rational design . Statistical tools (e.g., multivariate regression) can quantify substituent contributions to activity.
Q. What strategies address contradictory spectral data in mechanistic studies of this compound reactions?
Methodological Answer: Contradictions often arise from solvent effects, tautomerism, or impurities. Mitigation includes:
- Control experiments : Repeat reactions under strictly anhydrous/oxygen-free conditions.
- Advanced spectroscopy : Use 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals or detect transient intermediates.
- Kinetic analysis : Monitor reaction progress via time-resolved UV-Vis or in-situ IR to identify rate-determining steps . Cross-validate findings with computational methods (e.g., transition state modeling via Gaussian).
Q. How can researchers leverage green chemistry principles in synthesizing this compound?
Methodological Answer: Sustainable synthesis approaches include:
- Solvent substitution : Replace DMF or DCM with cyclopentyl methyl ether (CPME) or bio-based solvents (e.g., limonene).
- Catalyst recycling : Immobilize metal catalysts (e.g., Pd on carbon) for reuse in cross-coupling steps.
- Microwave-assisted synthesis : Reduce reaction times and energy consumption while improving yields . Metrics like E-factor (kg waste/kg product) and atom economy should be calculated to benchmark improvements.
Q. What experimental and computational methods elucidate the electronic effects of the chlorine substituent in this compound?
Methodological Answer: Combine spectroscopic and theoretical tools:
- UV-Vis spectroscopy : Compare λ_max shifts with non-chlorinated analogs to assess conjugation changes.
- Electrochemical analysis : Cyclic voltammetry to measure redox potentials influenced by Cl’s electron-withdrawing effect.
- DFT calculations : Compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps using software like ORCA or Gaussian .
Data Analysis and Reproducibility
Q. How should researchers document experimental protocols to ensure reproducibility of this compound studies?
Methodological Answer: Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles:
- Detailed procedures : Specify exact molar ratios, stirring rates, and purification techniques (e.g., column chromatography gradients).
- Data deposition : Upload raw NMR, MS, and crystallographic data to repositories like Zenodo or ChemRxiv.
- Metadata inclusion : Note batch-specific variations (e.g., solvent lot numbers, humidity levels) .
Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies of this compound?
Methodological Answer: Use nonlinear regression models:
- Four-parameter logistic (4PL) curve : Fit IC₅₀/EC₅₀ values with software like GraphPad Prism.
- Error analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons.
- Resampling techniques : Bootstrap analysis to assess robustness of small datasets .
Troubleshooting Guide
Issue : Low yields in aldehyde functionalization.
Solution :
- Protect the aldehyde group as an acetal during reactive steps (e.g., Grignard additions), followed by acidic hydrolysis .
Issue : Crystallization failures in SC-XRD.
Solution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
